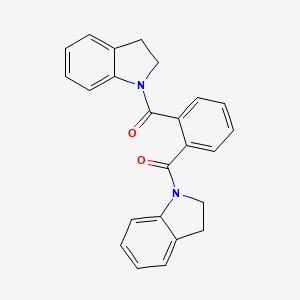![molecular formula C25H24N4O3S B3554873 4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3554873.png)
4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide
Descripción general
Descripción
4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide, also known as QNZ, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2009 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide works by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in inflammation and immune response. NF-κB is also involved in cell proliferation and survival, making it a potential target for cancer therapy. By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to reduce the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various in vitro and in vivo assays. This compound has also been shown to have low toxicity in animal studies, making it a potentially safe treatment option. However, like all small molecule inhibitors, this compound has limitations. It may have off-target effects, and its efficacy may vary depending on the specific cell type or disease model being studied.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide. One potential direction is to investigate its potential in combination therapy with other cancer treatments. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to study the role of this compound in other disease states, such as autoimmune diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been studied for its potential in various scientific research applications. One of its most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-tert-butyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-25(2,3)18-10-8-17(9-11-18)24(30)27-19-12-14-20(15-13-19)33(31,32)29-23-16-26-21-6-4-5-7-22(21)28-23/h4-16H,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVUUNGVSZQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B3554794.png)
![N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide](/img/structure/B3554804.png)
![N-[2-(aminocarbonyl)phenyl]-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B3554812.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B3554819.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3554841.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3554842.png)
![methyl 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3554849.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzamide](/img/structure/B3554856.png)
![isopropyl 2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3554862.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3554866.png)
![4-fluoro-N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B3554871.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B3554890.png)
![4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3554894.png)